molecular formula C14H10ClN3O2 B4352461 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4352461
M. Wt: 287.70 g/mol
InChI Key: BHTFAFXTGLDCKC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-2-methylpyrazole in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-8-carboxylic acid

Uniqueness

5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxylic acid group and the presence of the chlorophenyl moiety contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-8-6-13-16-11(9-2-4-10(15)5-3-9)7-12(14(19)20)18(13)17-8/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTFAFXTGLDCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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